![molecular formula C6H9NOS2 B1380275 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1537687-01-6](/img/structure/B1380275.png)
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol
説明
“2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol” is a chemical compound with the CAS Number: 1537687-01-6 . It has a molecular weight of 175.28 and its IUPAC name is 2-((thiazol-2-ylmethyl)thio)ethan-1-ol .
Synthesis Analysis
While specific synthesis methods for “2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol” were not found, it’s known that imidazole, a similar compound, was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The compound is a derivative of thiazole, a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Anticancer Activity
Thiazole derivatives have been widely studied for their potential anticancer properties. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity activity on three human tumor cell lines, with one compound showing significant effect on prostate cancer . Clinically used anticancer medicines like dabrafenib and dasatinib also contain the thiazole nucleus, highlighting its importance in cancer treatment .
Antimicrobial Properties
Some thiazole derivatives have shown in vitro potency to inhibit bacterial pathogens, suggesting their use as drugs in the treatment of infections . This antimicrobial property makes them valuable in the development of new antibiotics and treatments for bacterial diseases.
Antidiabetic Agents
Thiazole derivatives are also being explored as anti-diabetic agents. Novel bi-heterocycles containing the thiazole structure have been synthesized and evaluated for their potential use in treating diabetes, indicating the versatility of thiazole compounds in various therapeutic areas .
Antifungal Activity
The antifungal activity of thiazole derivatives has been investigated, with some compounds showing promising results against fungal infections. A series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides were synthesized and screened for their antifungal activity, providing a basis for further research in this field .
Blood Pressure Regulation
Thiazole derivatives have been utilized in drugs aimed at lowering blood pressure. Their role in cardiovascular health is an area of ongoing research, with potential applications in managing hypertension and related conditions .
Biological Evaluation
Extensive biological evaluations are conducted to understand the pharmacological effects of thiazole derivatives. Studies often involve synthesizing various analogs and assessing their biological activities across different cell lines and disease models .
Safety and Hazards
作用機序
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets to exert its effects.
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
Thiazole derivatives have been reported to possess analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
特性
IUPAC Name |
2-(1,3-thiazol-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c8-2-4-9-5-6-7-1-3-10-6/h1,3,8H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPVQPYVCEFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



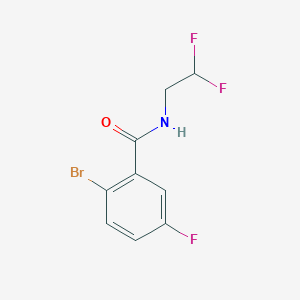
![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)
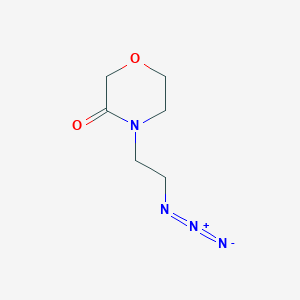
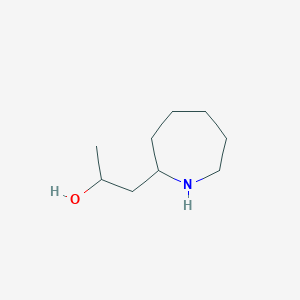
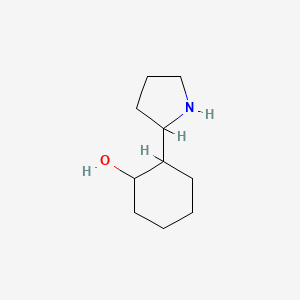
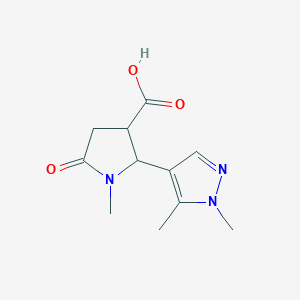
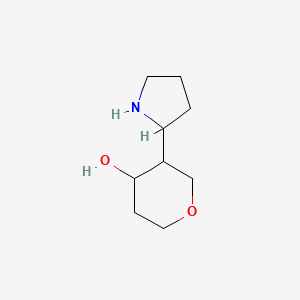
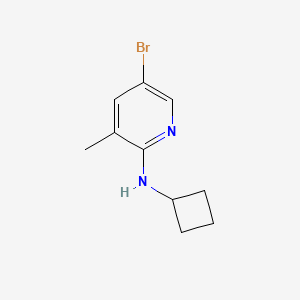
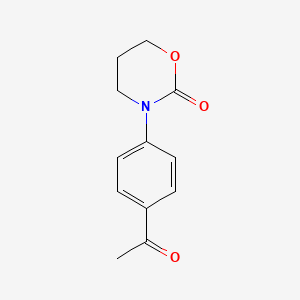
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)
![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)